molecular formula C7H18ClN3OS B2432257 1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride CAS No. 2411202-30-5

1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride

Cat. No.: B2432257
CAS No.: 2411202-30-5
M. Wt: 227.75
InChI Key: NJIQAHUPJWGNNU-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride is a useful research compound. Its molecular formula is C7H18ClN3OS and its molecular weight is 227.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Chemical Reactions

Synthesis and Evaluation of Antioxidant Activity Urea derivatives, including the mentioned compound, have been synthesized and evaluated for their antioxidant activity. For instance, S. George et al. (2010) described the synthesis of a urea derivative through a series of reactions starting with urea, benzaldehyde, and ethyl acetoacetate. The final compounds were characterized and tested for their antioxidant properties. This study highlights the utility of urea derivatives in synthesizing compounds with potential therapeutic properties, such as antioxidants (George et al., 2010).

Synthesis of Ureas from Carboxylic Acids Another application is demonstrated by Kishore Thalluri et al. (2014), where a mediated Lossen rearrangement was used for the synthesis of ureas from carboxylic acids. The process achieved good yields without racemization under mild and simple conditions, showcasing the chemical versatility and applicability of urea derivatives in synthesizing biologically relevant molecules (Thalluri et al., 2014).

Antibacterial and Antimicrobial Applications The antibacterial and antimicrobial potential of urea derivatives is also noteworthy. M. E. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents. The synthesized compounds were tested for their antibacterial activity, indicating the potential of urea derivatives in the development of new antibacterial treatments (Azab et al., 2013).

Structural Analysis and Material Characterization

Characterization and Stability Analysis M. K. Bharty et al. (2015) conducted a detailed study on the synthesis, spectral characterization, thermal behavior, and antibacterial activity of compounds containing the bis(methylsulfanyl) methylene moiety. This research adds to the understanding of the structural and functional aspects of urea derivatives, emphasizing their stability and potential biological activity (Bharty et al., 2015).

Impurity Analysis in Drug Development Chunyan Hong et al. (2015) explored the separation and characterization of process-related impurities in G004, a novel sulfonylurea derivative. The study developed a stability-indicating HPLC method, providing insights into the purity and stability of urea-based compounds during drug development (Hong et al., 2015).

Catalytic Activities of Metal Complexes In the realm of synthetic bioinorganic chemistry, Bidyut Kumar Kundu et al. (2021) unveiled the urease-like intrinsic catalytic activities of dinuclear nickel complexes. This study demonstrates the catalytic potential of complexes derived from urea derivatives, contributing to the field of biochemistry and organic synthesis (Kundu et al., 2021).

Properties

IUPAC Name

1-[2-(methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3OS.ClH/c1-8-3-4-9-7(11)10-5-6-12-2;/h8H,3-6H2,1-2H3,(H2,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECOUQGBZRYVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC(=O)NCCSC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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